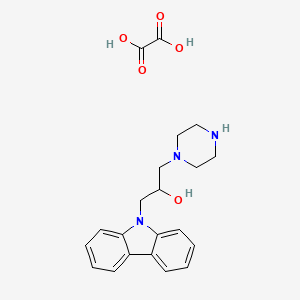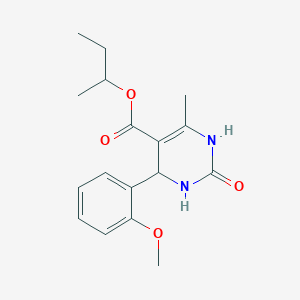
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) has a wide range of scientific research applications. This compound has been extensively studied for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells and its potential use as a treatment for Alzheimer's disease. Additionally, this compound has been used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
Mécanisme D'action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may also work by inhibiting the activity of enzymes that are involved in the formation of amyloid plaques in the brain, which are believed to be a contributing factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) are still being studied. However, early research has suggested that this compound may have anti-cancer and anti-inflammatory properties. Additionally, this compound may also have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases like Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) in laboratory experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer and neuroprotective properties, which could make it a valuable tool in drug development. However, one of the main limitations of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)). One area of research could focus on further exploring the mechanism of action of this compound, which could provide valuable insights into its potential therapeutic applications. Additionally, future research could investigate the potential use of this compound in combination with other drugs to enhance its anti-cancer and neuroprotective properties. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound, which could make it more accessible for laboratory experiments.
Méthodes De Synthèse
The synthesis of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) involves a multi-step process that begins with the reaction of 9H-carbazole with 1-bromo-3-chloropropane. This reaction produces 1-(9H-carbazol-9-yl)-3-chloropropane, which is then reacted with piperazine to produce 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)propan-1-ol. Finally, this compound is reacted with ethanedioic acid to produce 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)).
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-piperazin-1-ylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.C2H2O4/c23-15(13-21-11-9-20-10-12-21)14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22;3-1(4)2(5)6/h1-8,15,20,23H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDWQFVXOROOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4891419.png)

![diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B4891428.png)
![2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4891436.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4891465.png)
![3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4891467.png)
![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4891470.png)
![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)

amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4891490.png)
![2,2'-{[2-(cyclohexylamino)-1,1-ethenediyl]disulfonyl}bis[3-(cyclohexylamino)acrylonitrile]](/img/structure/B4891491.png)